molecular formula C17H16N4O2S B11056044 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile

4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile

Cat. No.: B11056044
M. Wt: 340.4 g/mol
InChI Key: IBLROMSLRFYUTQ-UHFFFAOYSA-N
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Description

4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile is a complex heterocyclic compound It is characterized by its unique spiro-fused structure, which includes a 3-azabicyclo[310]hexane core

Preparation Methods

The synthesis of 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3-azabicyclo[3.1.0]hexane core, followed by the introduction of the spiro-fused oxathiolane ring. Key reagents and conditions include:

    Cyclization Reactions: Formation of the 3-azabicyclo[3.1.0]hexane core through cyclization reactions.

    Spiro-Fusion: Introduction of the oxathiolane ring via spiro-fusion reactions.

    Functional Group Modifications: Incorporation of the amino and ethoxyphenyl groups through substitution reactions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties.

Scientific Research Applications

4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile involves its interaction with cellular components. It has been observed to disrupt the actin cytoskeleton in cancer cells, leading to cell cycle arrest and apoptosis . The compound targets specific molecular pathways, including those involved in cell motility and proliferation.

Comparison with Similar Compounds

Similar compounds to 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile include other spiro-fused heterocycles, such as:

The uniqueness of 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2'-amino-6'-(4-ethoxyphenyl)spiro[1,3-oxathiolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile

InChI

InChI=1S/C17H16N4O2S/c1-2-22-12-5-3-11(4-6-12)13-15(9-18)14(20)21-17(16(13,15)10-19)23-7-8-24-17/h3-6,13H,2,7-8H2,1H3,(H2,20,21)

InChI Key

IBLROMSLRFYUTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3(C2(C4(N=C3N)OCCS4)C#N)C#N

Origin of Product

United States

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